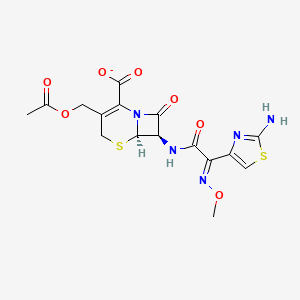

Cefotaxime(1-)

Description

Historical Perspectives in Beta-Lactam Antibiotic Research

The journey of beta-lactam antibiotics represents a landmark achievement in modern medicine. nih.gov It began with Alexander Fleming's serendipitous discovery of penicillin in 1928 from a mold, Penicillium notatum, which was observed to inhibit the growth of Staphylococcus. nhsjs.comringbio.com However, it was not until the 1940s that penicillin was mass-produced and used clinically, proving crucial during World War II. nhsjs.com This discovery ushered in the era of antibiotics and laid the groundwork for future research. nih.govnhsjs.com

The exploration of natural sources for new antimicrobial agents continued, leading to another pivotal discovery in 1945. Italian scientist Giuseppe Brotzu isolated cephalosporin (B10832234) C from cultures of the fungus Acremonium strictum (previously Cephalosporium acremonium) found in a sewer in Sardinia. ringbio.comwikipedia.orgfrontiersin.org This new compound was found to be effective against Salmonella typhi. wikipedia.org Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of the active nucleus, 7-aminocephalosporanic acid (7-ACA). wikipedia.orgwepub.org The discovery of 7-ACA was a breakthrough, as its modification allowed for the creation of numerous semi-synthetic cephalosporins with improved potency and a broader spectrum of activity compared to the original cephalosporin C. wikipedia.orgauctoresonline.org This marked the beginning of the development of different generations of cephalosporin antibiotics. hbs.edu

Overview of Cephalosporin Chemical Diversity and Research Classification

Cephalosporins are a class of beta-lactam antibiotics characterized by a core structure that includes a beta-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgmdpi.com This core, known as 7-aminocephalosporanic acid (7-ACA), provides a scaffold for chemical modifications that have led to a vast diversity of compounds. wikipedia.orgopen.edu Modifications to the side chains at position C-7 of the beta-lactam ring primarily influence the antibacterial spectrum and activity, while substitutions at position C-3 of the dihydrothiazine ring generally affect the compound's pharmacokinetic properties. wikipedia.orgwikipedia.org

This chemical diversity has led to a classification system based on generations, which historically corresponded to the time of their development and, more critically, their spectrum of antimicrobial activity. wikipedia.orgauctoresonline.orgnih.gov Generally, as the generations progress from first to fifth, there is an increase in activity against Gram-negative bacteria, sometimes at the expense of activity against Gram-positive organisms, and enhanced resistance to beta-lactamase enzymes. auctoresonline.orgmsdmanuals.com

Table 1: Classification of Cephalosporin Generations and their General Spectrum of Activity

| Generation | Primary Spectrum of Activity | Examples |

| First-Generation | Good activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus); limited activity against Gram-negative bacteria. wikipedia.orgmsdmanuals.comdrugs.com | Cefazolin, Cephalexin, Cefadroxil auctoresonline.orgnih.gov |

| Second-Generation | Retain Gram-positive activity and have expanded coverage against Gram-negative bacteria. Some have activity against anaerobes. auctoresonline.orgmsdmanuals.com | Cefuroxime, Cefoxitin, Cefprozil auctoresonline.orgmdpi.com |

| Third-Generation | Broad-spectrum activity with enhanced action against Gram-negative bacteria, including many that are resistant to earlier generations. wikipedia.orgauctoresonline.org They are more stable against common beta-lactamases. mdpi.com | Cefotaxime (B1668864) , Ceftriaxone, Ceftazidime wikipedia.orgnih.gov |

| Fourth-Generation | True broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. wikipedia.org They are more resistant to beta-lactamases than third-generation cephalosporins. wikipedia.org | Cefepime, Cefpirome auctoresonline.org |

| Fifth-Generation | Broad-spectrum activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmsdmanuals.com | Ceftaroline, Ceftobiprole nih.gov |

Significance of Cefotaxime(1-) as a Model Compound in Antimicrobial Science Research

Cefotaxime, discovered in 1976 and introduced commercially in 1980, is a prominent member of the third-generation cephalosporins. wikipedia.orgwepub.org It serves as an important model compound in antimicrobial research for several reasons. Its chemical structure, featuring a [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group, confers high potency and stability against many beta-lactamase enzymes, which are a primary mechanism of bacterial resistance. nih.govnih.govebi.ac.uk

The bactericidal action of Cefotaxime(1-) results from the inhibition of bacterial cell wall synthesis. nih.govnih.gov It binds with high affinity to penicillin-binding proteins (PBPs), particularly PBP Ib and PBP III, which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. wikipedia.orgnih.govdrugbank.com This action disrupts the cell wall's integrity, leading to bacterial lysis and death. wikipedia.org

In research, Cefotaxime is frequently used to study mechanisms of antimicrobial resistance. The development of resistance to Cefotaxime is often mediated by the production of extended-spectrum beta-lactamases (ESBLs), such as CTX-M-type enzymes, which can effectively hydrolyze the antibiotic. frontiersin.orgnih.gov Therefore, Cefotaxime is a standard substrate in studies investigating the prevalence and characteristics of ESBL-producing bacteria. jidc.orgjidc.org Research has also explored how environmental factors, such as the presence of sodium chloride, can influence bacterial susceptibility to Cefotaxime by altering peptidoglycan composition. microbiologyresearch.org

Furthermore, Cefotaxime and its primary active metabolite, desacetylcefotaxime, provide a model for studying the in-vivo and in-vitro activity of antibiotic metabolites. asm.orgasm.org The desacetyl metabolite retains antibacterial activity, and its interaction with the parent compound has been a subject of research. nih.govasm.org The compound's stability under various laboratory conditions, such as pH and temperature, has also been investigated to ensure the accuracy of in-vitro susceptibility testing. asm.org Its use extends beyond medical microbiology; for instance, it is utilized in plant tissue culture to control bacterial infections due to its low toxicity in plants. wikipedia.org

Table 2: Key Research Characteristics of Cefotaxime

| Property | Description | Research Significance |

| Mechanism of Action | Binds to and inactivates penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. wikipedia.orgdrugbank.com | A classic model for studying the bactericidal action of beta-lactam antibiotics. nih.gov |

| Spectrum of Activity | Broad-spectrum, with high activity against many Gram-negative bacteria (Enterobacteriaceae) and good activity against Gram-positive cocci. drugbank.comnih.gov | Used as a reference compound for evaluating the spectrum of new antibiotics. nih.gov |

| Beta-Lactamase Stability | Resistant to hydrolysis by many common beta-lactamases (penicillinases and some cephalosporinases). nih.govdrugs.com | Serves as a substrate for studying the activity of extended-spectrum beta-lactamases (ESBLs). frontiersin.org |

| Metabolism | Metabolized in vivo to an active metabolite, desacetylcefotaxime. nih.govasm.org | Provides a model for investigating the synergistic or additive effects of parent drugs and their active metabolites. asm.org |

| Resistance Studies | Resistance is a significant clinical issue, often due to ESBLs like CTX-M enzymes. nih.govjidc.org | Widely used in surveillance studies to track the emergence and spread of antibiotic-resistant pathogens. nih.govjidc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N5O7S2- |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/p-1/b20-9+/t10-,14-/m1/s1 |

InChI Key |

GPRBEKHLDVQUJE-VINNURBNSA-M |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)[O-] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |

Synonyms |

Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |

Origin of Product |

United States |

Molecular Architecture and Reactivity

Cefotaxime(1-) possesses a distinctive chemical structure that underpins its function. researchgate.net It is formally named (6R,7R,Z)-3-(Acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. wikipedia.org The molecule is a semisynthetic antibiotic derived from the cephalosporin-C nucleus. asianpubs.org

Elucidation of Cefotaxime(1-) Core Chemical Structure and Stereochemical Features

The foundational framework of Cefotaxime(1-) is the 7-aminocephalosporanic acid nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring, forming a cephem nucleus. researchgate.netresearchgate.net This core is adorned with specific side chains at positions 3 and 7 that are critical to its antibacterial efficacy. researchgate.net

Investigation of the Beta-Lactam Ring System Integrity

The beta-lactam ring is a four-membered cyclic amide that is the cornerstone of the antibiotic activity of Cefotaxime(1-) and other β-lactam antibiotics. wikipedia.orgwikipedia.org The integrity of this strained ring is paramount; its cleavage, often by bacterial enzymes called β-lactamases, results in the loss of antibacterial action. wikipedia.org Cefotaxime(1-), however, exhibits a notable degree of resistance to many β-lactamases. nih.govdrugs.com This resilience is a key feature that distinguishes it from earlier generation penicillins and cephalosporins. wikipedia.org The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step in peptidoglycan synthesis. wikipedia.orgpatsnap.com This disruption of cell wall integrity leads to bacterial cell lysis. patsnap.com

Analysis of the Aminothiazolyl Moiety's Contribution to Reactivity

The aminothiazolyl side chain at position 7 of the cephem nucleus plays a significant role in enhancing the antibacterial activity of Cefotaxime(1-), particularly against Enterobacteriaceae. hres.ca This moiety is a key contributor to the compound's broad spectrum of activity. solubilityofthings.comnih.gov The presence of this group is associated with increased affinity for penicillin-binding proteins, a crucial factor in its inhibitory action.

Characterization of the Syn-Configuration of the Methoxyimino Group

A defining stereochemical feature of Cefotaxime(1-) is the syn-configuration of the methoxyimino group on the acylamino side chain. wikipedia.orgnih.gov This specific spatial arrangement is crucial for the molecule's stability against β-lactamase enzymes. wikipedia.orgbionity.comwikipedia.org In contrast, the anti-isomer, despite also being resistant to β-lactamases, is largely devoid of antibacterial activity. nih.gov This highlights the critical role of the syn-configuration in not only conferring resistance to enzymatic degradation but also in ensuring effective penetration through the bacterial outer cell layers to reach its target PBPs. nih.gov

Advanced Spectroscopic and Computational Approaches to Structural Characterization

Modern analytical techniques are indispensable for the detailed structural elucidation and characterization of complex molecules like Cefotaxime(1-). dgm.de

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the various functional groups present in Cefotaxime(1-). asianpubs.orgresearchgate.net These methods provide complementary information based on the interaction of light with the molecule's vibrational modes. nih.gov

In the IR spectrum of Cefotaxime (B1668864), strong absorption bands are observed that correspond to the stretching vibrations of its key functional groups. For instance, the C=O stretching vibrations of the β-lactam ring and the ester group are typically found in the region of 1729-1759 cm⁻¹. asianpubs.org The C=C and C=N stretching vibrations from the thiazole (B1198619) and imino groups appear at lower wavenumbers, around 1536-1649 cm⁻¹. asianpubs.org

Raman spectroscopy further confirms the presence of these functional groups. asianpubs.org The Raman frequency shift provides data that is identical to the IR peak frequency for a given functional group, though the intensities of the signals can vary based on the polarizability of the bonds. libretexts.org

Table 1: Key Infrared and Raman Spectroscopic Data for Cefotaxime

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (β-lactam, ester) | 1759, 1729 | Confirmed by Raman |

| C=C, C=N (thiazole, imino) | 1649, 1610, 1536 | Confirmed by Raman |

| C=C | 1486 |

Data sourced from spectral analysis of Cefotaxime. asianpubs.org

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformation of molecules in solution. nobelprize.orgmdpi.comnih.gov For a molecule as complex as Cefotaxime(1-), multidimensional NMR experiments are employed to resolve and assign the signals of individual atoms, primarily ¹H and ¹³C. mdpi.commdpi.com

Through various NMR techniques, it is possible to establish through-bond and through-space connectivities between atoms. nih.gov This information is crucial for confirming the core structure, the stereochemistry of chiral centers, and the conformation of the side chains, including the vital syn-configuration of the methoxyimino group. researchgate.net The chemical shifts of the protons and carbons in the β-lactam and thiazine (B8601807) rings provide detailed information about their conformation and the integrity of the ring systems. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cefotaxime(1-) |

| Penicillin |

| Amoxicillin (B794) |

| Cephalosporin-C |

| Cefotaxime |

| Ceftriaxone |

| Lidocaine |

| Azithromycin |

| Metronidazole |

| Cefalexin |

| Ciprofloxacin |

| Mecillinam |

| Aztreonam |

| Imipenem |

| Clavulanic acid |

| Ampicillin |

| Tetracycline |

| Diallyl |

| Phenolic compounds |

| Amitriptyline |

| Ammonium (B1175870) chloride |

| Amobarbital |

| Amphetamine |

X-ray Diffraction and Electron Microscopy for Solid-State Molecular Arrangement

The precise three-dimensional arrangement of Cefotaxime(1-) in the solid state has been elucidated primarily through X-ray diffraction techniques. These methods provide detailed insights into the crystalline structure, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies:

X-ray crystallography has been instrumental in determining the crystal structure of cefotaxime and its salts. For instance, the crystal and X-ray powder diffraction data for cefotaxime sodium salt (C16H16N5NaO7S2) have been reported. cambridge.org The unit cell dimensions were determined using diffractometer methods with monochromatic CuKα1 radiation. cambridge.org The analysis revealed a monoclinic cell with the following parameters: a=13.063(2) Å, b=8.916(2) Å, c=9.726(2) Å, β=107.34(2)°, and Z=2. cambridge.org The possible space groups were identified as P21 (No. 4) or P21/m (No. 11), with a calculated density (Dx) of 1.467 g/cm³. cambridge.org

Crystallographic Data for Cefotaxime Sodium Salt

| Parameter | Value |

|---|---|

| Formula | C16H16N5NaO7S2 |

| Crystal System | Monoclinic |

| a (Å) | 13.063(2) |

| b (Å) | 8.916(2) |

| c (Å) | 9.726(2) |

| β (°) | 107.34(2) |

| Z | 2 |

| Space Group | P21 or P21/m |

| Calculated Density (g/cm³) | 1.467 |

This table summarizes the unit cell dimensions and other crystallographic data for the sodium salt of Cefotaxime as determined by X-ray diffraction. cambridge.org

Furthermore, X-ray diffraction has been used to study the structure of cefotaxime in complex with other molecules. For example, researchers have crystallized complexes of a CCD-1 molecule (an enzyme from Clostridioides difficile) bound to a molecule of cefotaxime. nih.gov By shooting X-rays at these crystals, they were able to determine the structure of the complex, providing insights into the antibiotic resistance mechanisms of the bacterium. nih.gov

The crystal structure of an extended-spectrum AmpC Y221G mutant beta-lactamase in complex with cefotaxime has also been determined at a resolution of 2.3 Å using X-ray diffraction. rcsb.org This study revealed the structural basis for the increased activity of the mutant enzyme against cefotaxime. rcsb.org Similarly, the binding mode of cefotaxime in a PenP-E166Cf-cefotaxime complex was elucidated, showing the cefotaxime molecule covalently bonded to the Ser70 residue of the enzyme. researchgate.net

Electron Microscopy:

While X-ray diffraction is the primary tool for determining atomic-resolution crystal structures, electron microscopy (EM) offers complementary information about the morphology and larger-scale arrangement of molecules in the solid state. americanpharmaceuticalreview.comviennabiocenter.org Techniques like cryogenic transmission electron microscopy (cryo-EM) can visualize biological macromolecules and their complexes in a near-native state. pnnl.govnanoimagingservices.com Although specific electron microscopy studies focusing solely on the solid-state arrangement of isolated Cefotaxime(1-) are less common, the principles of EM are applied to understand its interaction with larger biological structures. For instance, EM could be used to visualize the effects of cefotaxime on the ultrastructure of bacterial cells. viennabiocenter.org

Theoretical Chemistry and Molecular Modeling for Conformational Dynamics and Electronic Structure

Theoretical chemistry and molecular modeling provide powerful tools to investigate the conformational dynamics and electronic structure of Cefotaxime(1-), complementing experimental data with detailed energetic and structural information.

Conformational Analysis:

The flexibility of the Cefotaxime(1-) molecule, particularly the side chains, is crucial for its interaction with biological targets. Theoretical calculations are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. auremn.org.br Molecular dynamics (MD) simulations are a key technique used to study the dynamic behavior of cefotaxime and its complexes. For instance, MD simulations of protein-ligand complexes have shown that proteins binding cefotaxime exhibit slightly lower Root Mean Square Deviation (RMSD) compared to those binding meropenem, suggesting a stable association. nih.gov These simulations provide insights into how the conformational landscape of an enzyme can be modulated by mutations, affecting its interaction with cefotaxime. ethz.ch

Electronic Structure and Reactivity:

Quantum chemical calculations are used to understand the electronic properties of Cefotaxime(1-), which are fundamental to its reactivity. These calculations can determine parameters such as orbital energies, charge distributions, and electrostatic potentials. Studies have investigated the electronic properties of cefotaxime in the context of charge-transfer complexes with various electron acceptors. researchgate.net

Theoretical studies have also been conducted on the free energies of electron transfer and electrochemical properties of supramolecular complexes formed between cephalosporin (B10832234) derivatives, including cefotaxime, and fullerenes. oiccpress.com These studies utilize methods like the Rehm-Weller equation and Marcus theory to calculate the free energies of electron transfer and activation. oiccpress.com

Furthermore, computational models have been developed to understand the binding mode of cefotaxime to various beta-lactamase enzymes. nih.gov These models reveal high fitness scores and binding energies ranging from -7.4 to -7.8 kcal/mol, with hydrogen bonds playing a significant role in the interaction. nih.gov In silico structure prediction and modeling have also been used to analyze the impact of mutations in bacterial proteins, such as EnvZ, on cefotaxime resistance. asm.org

The ionization constants of cefotaxime have been determined experimentally and can be rationalized through theoretical calculations of the electronic structure. Potentiometric titration and UV absorption data have identified three ionization constants (pKa values) of 2.1, 3.4, and 10.9, which are attributed to the carboxyl group and the aminothiazole nucleus. nih.gov

Calculated Binding Energies of Cefotaxime with Beta-Lactamases

| Beta-Lactamase | Binding Energy (kcal/mol) |

|---|---|

| Amp-C | -7.4 to -7.8 |

| KPC-2 | -7.4 to -7.8 |

| TEM-1 | -7.4 to -7.8 |

| SHV-1 | -7.4 to -7.8 |

This table shows the range of binding energies calculated for Cefotaxime with different beta-lactamase enzymes, indicating a strong interaction. nih.gov

Chemical Synthesis and Biosynthetic Investigations

Academic Synthetic Pathways of Cefotaxime(1-)

Cefotaxime (B1668864) is a semi-synthetic, third-generation cephalosporin (B10832234) antibiotic. rjpbcs.comfrontiersin.org Its synthesis is not entirely achieved through chemical processes but begins with a naturally produced precursor. The core of its academic and industrial synthesis involves the chemical modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. rjpbcs.comjetir.org This key intermediate is derived from Cephalosporin C, a natural antibiotic. japsonline.com The primary synthetic challenge lies in the efficient and stereoselective acylation of the 7-amino group of the 7-ACA core with a complex side chain. researchgate.netresearchgate.net

The synthesis of Cefotaxime hinges on the availability of two crucial intermediates: the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), and the acyl side-chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

7-Aminocephalosporanic Acid (7-ACA): 7-ACA is the foundational building block for a vast number of semi-synthetic cephalosporins, including Cefotaxime. jetir.org It is not typically produced by total synthesis in industrial settings but is instead derived from the natural fermentation product, Cephalosporin C. jetir.orgjapsonline.com The process involves the enzymatic or chemical cleavage of the D-α-aminoadipoyl side chain from Cephalosporin C. japsonline.com In 1962, Robert Morin developed a process to break this side chain, a pivotal discovery that paved the way for the development of advanced cephalosporin antibiotics. japsonline.com While total synthesis of the Cephalosporin C nucleus was famously achieved by R.B. Woodward, starting from L-cysteine, this multi-step route is too arduous for commercial production and remains a classic example of natural product synthesis in academia. jetir.org

Side-Chain Synthesis and Coupling: The second key intermediate is the acyl side-chain, which for Cefotaxime is (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The syn-configuration of the methoxyimino group is a critical structural feature that confers stability against β-lactamase enzymes produced by many bacteria. bionity.com

The most common synthetic strategy involves the coupling (amidation) of 7-ACA with an activated form of this side-chain. rjpbcs.comresearchgate.net Several methods have been developed to activate the carboxylic acid of the side-chain to facilitate this reaction efficiently.

A widely used commercial reagent for this purpose is the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). researchgate.net Acylation of 7-ACA with MAEM can be carried out under mild conditions at room temperature, achieving high yields of up to 95% in just one hour. researchgate.net Other methods include using 4-toluenesulfonyl chloride as a coupling reagent. researchgate.net More recently, continuous-flow processes have been developed for the synthesis, allowing for shorter reaction times (1 minute) and higher productivity compared to traditional batch synthesis (30 minutes). researchgate.netnih.gov

The following table summarizes various approaches to the final coupling step in Cefotaxime synthesis:

| Starting Materials | Activating/Coupling Reagent | Solvent(s) | Conditions | Yield | Reference |

| 7-ACA, (Z)-(2-aminothiazol-4-yl)-methoxyiminoacetic acid | 4-toluenesulfonyl chloride | Dimethylacetamide, Methanol | -10 °C, 1 min (Flow) | 80.9% | researchgate.netnih.gov |

| 7-ACA, 2-mercaptobenzothiazolyl thioester of the side-chain (MAEM) | - | Acetonitrile (B52724), Water | Room Temp, 1 hr | 95% | researchgate.net |

| Cefotaxime Acid, Sodium-2-ethylhexanoate | - | Ethanol | Room Temp, 10 min | 97.11% | rjpbcs.com |

| Cefotaxime Acid, Sodium Acetate (B1210297) | - | 2-Propanol, Chloroform | - | 5 hrs | rjpbcs.com |

This table presents data on different methods for synthesizing Cefotaxime or its sodium salt, highlighting the variety in reagents, conditions, and efficiency.

Research into Cefotaxime derivatives aims to enhance its pharmacological properties, such as antibacterial spectrum, potency, and stability. Modifications are typically made at the C-3 and C-7 positions of the cephem nucleus. jetir.org

One approach involves the condensation of the primary amino group of the 2-aminothiazole (B372263) ring in Cefotaxime with various aromatic aldehydes. researchgate.netuobasrah.edu.iq This reaction yields Schiff base derivatives. For example, Cefotaxime has been reacted with aldehydes like piperonal, 2-hydroxy-1-naphthaldehyde, and vanillin (B372448) to produce new compounds. researchgate.netuobasrah.edu.iq These reactions are typically carried out in a solvent such as methanol. researchgate.net

Another strategy focuses on creating derivatives by reacting 7-ACA or a related intermediate with different side-chains. A process has been described for preparing both Cefotaxime and its analog Ceftriaxone. google.com This method involves reacting 7-ACA with an activated form of 4-chloro-2-methoxyimino-3-oxobutyric acid, followed by a cyclization reaction with thiourea (B124793) to form the aminothiazole ring system seen in the final products. google.com This highlights a modular approach to synthesizing different cephalosporin analogs from common intermediates.

The table below details some synthesized Schiff base derivatives of Cefotaxime.

| Cefotaxime Reacted With | Derivative Name | Yield | Melting Point (°C) | Reference |

| 2-Hydroxy-1-naphthaldehyde | Schiff base of cefotaxime and 2-Hydroxynaphthaldehyde | 74% | 242 (dec.) | researchgate.net |

| 4-Hydroxy-3-methoxy benzaldehyde | Schiff base of cefotaxime and 4-hydroxy-3-methoxy benzaldehyde | 79% | 251 (dec.) | researchgate.net |

| Piperonal | Schiff base of cefotaxime and Piperonal | 68% | 231 (dec.) | researchgate.net |

This table showcases examples of Cefotaxime derivatives created through condensation with various aldehydes, along with their reported yields and melting points.

Exploration of Potential Biosynthetic Routes and Precursor Chemistry

Cefotaxime itself is not a natural product; it is a semi-synthetic antibiotic. taylorandfrancis.com Its production relies on the chemical modification of a naturally occurring precursor. japsonline.com The biosynthetic pathway of interest, therefore, is that of the cephalosporin core structure, specifically Cephalosporin C.

The biosynthesis of Cephalosporin C is performed by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium). japsonline.comtaylorandfrancis.com This fungus was first isolated in 1945 from a sewage outfall in Sardinia by Giuseppe Brotzu. japsonline.com

The biosynthetic pathway begins with three primary amino acid precursors:

L-α-aminoadipic acid

L-cysteine

L-valine

These precursors are assembled by a large non-ribosomal peptide synthetase enzyme into a tripeptide intermediate. This intermediate then undergoes a series of enzymatic transformations, including ring closures, to form the bicyclic core structure known as the cephem nucleus. The final natural product from this pathway is Cephalosporin C. taylorandfrancis.com

Cephalosporin C possesses a D-α-aminoadipic acid side chain at the C-7 position. japsonline.com While it has some antibiotic activity, it is not potent enough for widespread clinical use. Its primary value lies in its role as a precursor for semi-synthetic cephalosporins. jetir.org The crucial step to bridge biosynthesis with chemical synthesis is the removal of this natural side chain to produce 7-aminocephalosporanic acid (7-ACA). jetir.orgjapsonline.com This conversion is typically achieved using enzymes like D-amino acid oxidase and glutaryl-7-ACA acylase. japsonline.com Once 7-ACA is obtained, it serves as the starting material for the chemical synthesis of Cefotaxime and other cephalosporins, as described in the sections above.

Molecular Mechanisms of Antimicrobial Action and Biological Interaction

Inhibition of Bacterial Cell Wall Biosynthesis

The bactericidal effect of Cefotaxime (B1668864) stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic pressure. patsnap.comkentpharma.co.uklibretexts.org This inhibition occurs during the growth phase of the bacteria. medicines.org.ukkentpharma.co.uk

Cefotaxime's action is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. nih.govnih.gov These proteins are crucial for the final steps of peptidoglycan synthesis. patsnap.com Cefotaxime demonstrates a high binding affinity for several PBPs, with notable selectivity for specific types. drugbank.comnih.govnih.gov

Research has shown that Cefotaxime has a particularly high affinity for PBP-1A, PBP-1B, PBP-3, and PBP-4' in Escherichia coli. nih.gov In Pseudomonas aeruginosa, it exhibits high affinity for PBP-1A, PBP-1B, PBP-2, and PBP-3. nih.gov For Staphylococcus aureus, Cefotaxime selectively binds to PBP2. asm.org In methicillin-susceptible S. aureus (MSSA), Cefotaxime shows strong binding to PBP1, PBP2, and PBP3. asm.org In penicillin-susceptible Streptococcus pneumoniae, the binding affinity order is PBP2X > PBP1A, -1B, and -2A > PBP3 > PBP2B. asm.org

The binding affinity of Cefotaxime to various PBPs is a key determinant of its antibacterial spectrum and efficacy. The 50% inhibitory concentrations (IC50s) provide a measure of this binding affinity.

Interactive Data Table: Cefotaxime Binding Affinity (IC50) to Penicillin-Binding Proteins (PBPs)

| Bacterium | PBP | Cefotaxime IC50 (µg/ml) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | PBP1 | ≤0.5 | asm.org |

| Staphylococcus aureus (MSSA) | PBP2 | ≤0.5 | asm.org |

| Staphylococcus aureus (MSSA) | PBP3 | ≤0.5 | asm.org |

| Staphylococcus aureus (MRSA) | PBP1 | ≤1 | asm.org |

| Staphylococcus aureus (MRSA) | PBP2 | ≤1 | asm.org |

| Staphylococcus aureus (MRSA) | PBP2a | 0.01 to 1 | asm.org |

| Staphylococcus aureus (MRSA) | PBP3 | ≤1 | asm.org |

| Streptococcus pneumoniae (penicillin-susceptible) | PBP1A | > PBP2X | asm.org |

| Streptococcus pneumoniae (penicillin-susceptible) | PBP2X | < PBP1A | asm.org |

| Streptococcus pneumoniae (penicillin-resistant) | PBP1A | 0.125 to 0.25 | asm.org |

| Streptococcus pneumoniae (penicillin-resistant) | PBP2B | 0.5 to 4 | asm.org |

| Streptococcus pneumoniae (penicillin-resistant) | PBP2X | 0.1 to 1 | asm.org |

Enzymatic Inhibition of Transpeptidation Processes

By binding to PBPs, Cefotaxime inhibits their transpeptidase activity. nih.govmedicines.org.ukkentpharma.co.uk Transpeptidases are responsible for the cross-linking of peptide side chains in the peptidoglycan structure, a crucial step for the strength and rigidity of the bacterial cell wall. patsnap.comlibretexts.org The β-lactam ring of Cefotaxime is structurally similar to the D-alanine-D-alanine moiety of the peptidoglycan precursor, allowing it to act as a false substrate for the PBP transpeptidase. nih.gov This results in the acylation of the PBP, rendering the enzyme inactive. nih.gov

The inhibition of transpeptidation prevents the formation of these essential cross-links, leading to a weakened and unstable peptidoglycan layer. patsnap.comnih.govresearchgate.net This disruption of the cell wall's structural integrity, coupled with the ongoing activity of bacterial autolytic enzymes, results in the eventual lysis and death of the bacterial cell. nih.govpatsnap.comwikipedia.org At concentrations near its minimum inhibitory concentration, Cefotaxime has been observed to induce the formation of filamentous cells in Escherichia coli and Pseudomonas aeruginosa, and at higher concentrations or after prolonged exposure, it leads to cell lysis. nih.gov In Staphylococcus aureus, the selective binding of Cefotaxime to PBP 2 results in the extrusion of cytoplasm and cell lysis. asm.org

Interactions with Bacterial Enzyme Systems and Efflux Transporters

The effectiveness of Cefotaxime can be compromised by bacterial resistance mechanisms, primarily through the action of β-lactamase enzymes and, to a lesser extent, efflux pumps.

β-lactamases are enzymes produced by some bacteria that can hydrolyze the β-lactam ring of antibiotics like Cefotaxime, rendering them inactive. patsnap.comkentpharma.co.uk Resistance to Cefotaxime is often due to hydrolysis by these enzymes. drugs.com The presence of an oxyimino group in Cefotaxime's chemical structure provides it with a degree of stability against many β-lactamases. patsnap.com

Cefotaxime exhibits stability against certain classes of β-lactamases, including penicillinases. drugbank.com However, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs), which are often found in strains of Escherichia coli and Klebsiella pneumoniae, as well as by chromosomally encoded AmpC-type β-lactamases. medicines.org.ukkentpharma.co.uk

TEM β-lactamases : While TEM-1 is the most common β-lactamase in Gram-negative bacteria, certain mutations can lead to an extended-spectrum phenotype (ESBL) capable of hydrolyzing Cefotaxime. wikipedia.org Computational studies have investigated the binding of Cefotaxime to TEM-1. researchgate.net

SHV β-lactamases : Similar to TEM enzymes, SHV-1 can evolve into ESBL variants that are effective against Cefotaxime. wikipedia.org

CTX-M β-lactamases : These enzymes are named for their potent hydrolytic activity against Cefotaxime. wikipedia.org They are a major cause of resistance to third-generation cephalosporins. frontiersin.orgfrontiersin.org The CTX-M-15 variant, in particular, is widespread and efficiently hydrolyzes Cefotaxime. frontiersin.org The CTX-M-14 enzyme also readily hydrolyzes Cefotaxime. nih.gov Point mutations within CTX-M enzymes can significantly impact their ability to hydrolyze Cefotaxime. nih.gov

AmpC β-lactamases : Organisms that produce AmpC β-lactamases are typically resistant to Cefotaxime. nih.gov

Interactive Data Table: Cefotaxime Stability and Hydrolysis by Beta-Lactamase Classes

| Beta-Lactamase Class/Type | Interaction with Cefotaxime | Reference |

|---|---|---|

| Penicillinases | Generally stable | drugbank.com |

| TEM (ESBL variants) | Hydrolyzed | wikipedia.org |

| SHV (ESBL variants) | Hydrolyzed | wikipedia.org |

| CTX-M | Potently hydrolyzed | wikipedia.org |

| AmpC | Hydrolyzed, leading to resistance | kentpharma.co.uknih.gov |

Molecular Interactions with Beta-Lactamase Enzymes

Mechanisms of Enzymatic Hydrolysis by Bacterial Enzymes

The primary mechanism of resistance to cefotaxime involves the enzymatic hydrolysis of its β-lactam ring by bacterial enzymes called β-lactamases. crstoday.comnih.govmdpi.com This hydrolysis renders the antibiotic inactive, as it can no longer bind effectively to its PBP targets. mdpi.com Several classes of β-lactamases are capable of degrading cefotaxime, including extended-spectrum β-lactamases (ESBLs), AmpC enzymes, and metallo-β-lactamases. medicines.org.ukhpra.iemdpi.com

ESBLs, particularly the CTX-M types, are a major concern as they exhibit potent hydrolytic activity against third-generation cephalosporins like cefotaxime. rsc.orgfrontiersin.org For example, the CTX-M-15 enzyme, prevalent in Enterobacteriaceae, efficiently hydrolyzes cefotaxime. rsc.org Structural and kinetic studies have revealed the molecular basis for this activity. In some class C extended-spectrum β-lactamases, mutations in the Ω-loop region of the enzyme allow for a more favorable binding conformation of the bulky cefotaxime molecule, facilitating the hydrolysis process. nih.govresearchgate.net This contrasts with wild-type enzymes where the cefotaxime side chain is crowded and protrudes from the binding site. nih.govresearchgate.net

The catalytic efficiency of these enzymes is a key determinant of resistance. Kinetic studies have quantified the impact of specific amino acid residues on the hydrolysis of cefotaxime. For instance, mutations in residues near the active site of CTX-M-15, such as Asn247Val and Arg64Leu, have been shown to significantly reduce the enzyme's catalytic efficiency in hydrolyzing cefotaxime. rsc.org

| Enzyme | Organism | Effect on Cefotaxime | Key Findings |

| CTX-M-15 | Enterobacteriaceae | Hydrolysis | Mutations at Asn247 and Arg64 reduced catalytic efficiency by 89.66% and 71.11%, respectively. rsc.org |

| Class C ES β-lactamase (GC1) | Enterobacter cloacae | Rapid Hydrolysis | A mutated Ω loop accommodates the cefotaxime side chain, facilitating hydrolysis. nih.govresearchgate.net |

| Wild-Type Class C β-lactamase | Citrobacter freundii | Slower Hydrolysis | The cefotaxime side chain is sterically hindered in the binding site. nih.govresearchgate.net |

| KPC-2 | Klebsiella pneumoniae | Hydrolysis | More efficient at hydrolyzing cefotaxime compared to the bulkier ceftazidime. rcsb.org |

Modulation of Efflux Pump Activity (e.g., AcrAB-TolC System)

Bacterial efflux pumps are another significant mechanism of resistance that can reduce the intracellular concentration of cefotaxime, thereby diminishing its efficacy. medicines.org.ukresearchgate.nethpra.ie These transport proteins actively extrude antibiotics and other toxic compounds from the bacterial cell. nih.gov The AcrAB-TolC system, a member of the resistance-nodulation-division (RND) superfamily, is a well-characterized multidrug efflux pump in Gram-negative bacteria that contributes to cefotaxime resistance. mdpi.comasm.orgnih.gov

The AcrAB-TolC pump forms a tripartite complex that spans the inner and outer membranes of the bacterium. mdpi.comacs.org This allows for the direct expulsion of substrates, including cefotaxime, from the cytoplasm or periplasm into the external environment. asm.orgacs.org Overexpression of this pump can lead to clinically significant levels of resistance. asm.org

Research has focused on identifying efflux pump inhibitors (EPIs) that can restore the activity of antibiotics like cefotaxime. For example, the recently discovered EPI, MBX2319, has been shown to potentiate the activity of cefotaxime against bacteria overexpressing the AcrAB-TolC pump. nih.gov Another EPI, 1-(1-naphthylmethyl)-piperazine (NMP), is also known to be active against RND class efflux pumps. nih.gov Computational studies have also been employed to understand the interaction of cefotaxime with efflux pumps like the P-gp efflux pump. researchgate.net

| Efflux Pump System | Bacterial Family | Role in Cefotaxime Resistance | Potential Modulators |

| AcrAB-TolC | Enterobacteriaceae | Active efflux of cefotaxime, reducing intracellular concentration. mdpi.comnih.gov | MBX2319 (inhibitor), 1-(1-naphthylmethyl)-piperazine (NMP) (inhibitor) nih.gov |

| CmeABC | Campylobacter jejuni | Induction by bile salts confers resistance to cefotaxime. mdpi.com | Salicylate (inducer) mdpi.com |

Investigation of Other Molecular Targets and Enzyme Inhibition (e.g., Tyrosinase)

Beyond its primary antibacterial mechanism, cefotaxime has been investigated for its potential to interact with other molecular targets. One such target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Studies have shown that cefotaxime can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.govresearchgate.net

For the monophenolase activity, cefotaxime was found to increase the lag time and decrease the steady-state activity. nih.govresearchgate.net The inhibition of the diphenolase activity was determined to be reversible and of a mixed-I type. nih.govresearchgate.net Fluorescence quenching and molecular docking studies have suggested that cefotaxime can bind to the active site of tyrosinase, acting as a static quencher. nih.govresearchgate.net This research opens up the possibility of designing novel tyrosinase inhibitors based on the cefotaxime scaffold. nih.gov

| Enzyme Target | Activity | Inhibition by Cefotaxime | Inhibition Constants |

| Mushroom Tyrosinase (Monophenolase) | Hydroxylation of tyrosine | Increased lag time, decreased steady-state activity (IC50 = 3.2 mM) nih.govresearchgate.net | Not Applicable |

| Mushroom Tyrosinase (Diphenolase) | Oxidation of o-diphenols | Reversible, mixed-I type inhibition (IC50 = 0.14 mM) nih.govresearchgate.net | K(I) = 0.14 mM, K(IS) = 0.36 mM nih.govresearchgate.net |

Computational and Quantum Mechanical Studies of Ligand-Target Binding Dynamics

Computational and quantum mechanical studies have provided valuable insights into the binding dynamics of cefotaxime with its molecular targets. researchgate.netnih.gov These methods allow for a detailed examination of the interactions at an atomic level, helping to explain the mechanisms of both action and resistance.

Molecular dynamics (MD) simulations have been used to study the binding of cefotaxime to various β-lactamases, such as TEM-1, SHV-1, KPC-2, and Amp-C. researchgate.netnih.gov These simulations have revealed stable associations between cefotaxime and these enzymes, with binding energies indicating strong interactions. researchgate.netnih.gov MD simulations have also been employed to understand the resistance mechanism of penicillin-binding protein 1a (PBP1a) mutants against cefotaxime. nih.govresearchgate.net These studies have shown that mutations can increase the flexibility of the binding pocket, altering its conformation and weakening the binding of cefotaxime. nih.govresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations have been utilized to investigate the hydrolysis of cefotaxime by metallo-β-lactamases. imrpress.com These studies have elucidated the role of zinc ions in the catalytic process, showing that they promote the nucleophilic attack that leads to the cleavage of the β-lactam ring. imrpress.com Density Functional Theory (DFT) has also been used to calculate the quantum mechanical parameters of cefotaxime and its derivatives, providing information about their reactivity and electron-donating capabilities. nih.govresearchgate.net

| Computational Method | Target | Key Findings |

| Molecular Dynamics (MD) Simulation | β-lactamases (TEM-1, SHV-1, KPC-2, Amp-C) | Cefotaxime forms stable complexes with slightly lower Root Mean Square Deviation (RMSD) than meropenem. researchgate.netnih.gov |

| MD Simulation | Penicillin-Binding Protein 1a (PBP1a) mutant | A Threonine to Alanine (B10760859) mutation increases binding pocket flexibility, leading to resistance. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Metallo-β-lactamases (BcII, CcrA) | Both mono-Zn and di-Zn enzymes promote nucleophilic attack and cleavage of the β-lactam ring. imrpress.com |

| Density Functional Theory (DFT) | Cefotaxime and derivatives | Calculated molecular orbital energies (HOMO and LUMO) and other parameters to predict reactivity. nih.govresearchgate.net |

Mechanisms and Evolutionary Dynamics of Antimicrobial Resistance

Biochemical and Genetic Determinants of Resistance to Cefotaxime(1-)

The development of resistance to Cefotaxime(1-) is a multifaceted process involving several key biochemical and genetic alterations within the bacterial cell. These mechanisms can act independently or in concert to reduce the efficacy of the antibiotic.

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.netnih.gov Cefotaxime(1-), like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating these enzymes. nih.gov Consequently, alterations in the structure of PBPs that reduce their affinity for Cefotaxime(1-) can confer resistance. nih.govplos.org

This is a prominent resistance mechanism in Streptococcus pneumoniae. etflin.com High-level resistance to Cefotaxime(1-) in this pathogen often requires modifications in PBP1a, in addition to alterations in PBP2x. mdpi.com Mutations in the pbp1a gene, such as those leading to the T371A substitution or changes in the TSQF (574-577) NTGY region, have been shown to increase the minimum inhibitory concentration (MIC) of Cefotaxime(1-). etflin.com A threonine to alanine (B10760859) (T to A) mutation within the STMK motif of PBP1a, for instance, increases the flexibility of the binding pocket, which in turn weakens the interaction between the antibiotic and the protein. researchgate.netnih.gov Low-affinity PBP 2A has also been implicated in Cefotaxime(1-) resistance in some clinical isolates of S. pneumoniae. nih.gov In some cases, mutations in the carboxypeptidase domain of PBP3 have also been shown to contribute to Cefotaxime(1-) resistance. nih.govresearchgate.net

In Salmonella enterica, mutational alterations in PBPs can lead to resistance by either decreasing the binding affinity of the antibiotic to the active site or by evolving a β-lactamase activity that degrades the drug. plos.org

It's important to note that while PBP mutations are a major driver of resistance, other factors can influence their effect. For example, the serine protease HtrA can degrade altered PBP2x, and the absence of HtrA can lead to increased levels of the altered PBP2x and consequently, increased susceptibility to Cefotaxime(1-). mdpi.com

Table 1: Key Penicillin-Binding Protein Alterations Associated with Cefotaxime(1-) Resistance

| Bacterium | PBP | Alteration | Consequence |

| Streptococcus pneumoniae | PBP1a | T371A substitution, TSQF (574-577) NTGY changes | Increased MIC of Cefotaxime(1-) etflin.com |

| Streptococcus pneumoniae | PBP1a | Threonine to Alanine (T to A) mutation in STMK motif | Increased binding pocket flexibility, reduced drug affinity researchgate.netnih.gov |

| Streptococcus pneumoniae | PBP2x | Alterations | Low-level Cefotaxime(1-) resistance mdpi.com |

| Streptococcus pneumoniae | PBP2A | Altered form | Contributes to Cefotaxime(1-) resistance nih.gov |

| Streptococcus pneumoniae | PBP3 | Mutation in carboxypeptidase domain | Contributes to Cefotaxime(1-) resistance nih.govresearchgate.net |

| Salmonella enterica | Various PBPs | Mutational alterations | Reduced drug affinity or evolved β-lactamase activity plos.org |

The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics, including Cefotaxime(1-), particularly in Gram-negative bacteria. etflin.comwikipedia.org These enzymes inactivate the antibiotic by hydrolyzing the β-lactam ring. wikipedia.org

A significant and rapidly expanding family of extended-spectrum β-lactamases (ESBLs) that confer resistance to Cefotaxime(1-) are the CTX-M enzymes. asm.orgbrieflands.comcdnsciencepub.com The name "CTX-M" itself reflects their potent hydrolytic activity against Cefotaxime(1-). brieflands.comcdnsciencepub.com These enzymes are typically encoded on transferable plasmids, facilitating their spread among different bacterial species. brieflands.comcdnsciencepub.com Organisms producing CTX-M β-lactamases often exhibit higher levels of resistance to Cefotaxime(1-) and Ceftriaxone compared to Ceftazidime. brieflands.comcdnsciencepub.com

The CTX-M family is diverse, with numerous variants classified into different clusters based on their amino acid sequences. asm.org The evolution of these enzymes has led to variants with increased hydrolytic efficiency against a broader range of cephalosporins. asm.org For example, the CTX-M-15 variant, belonging to the CTX-M-1 cluster, is a prevalent ESBL that efficiently hydrolyzes Cefotaxime(1-). asm.orgfrontiersin.org Other notable CTX-M enzymes include CTX-M-14 and CTX-M-5. frontiersin.orgnih.gov

The catalytic specificity of CTX-M enzymes for Cefotaxime(1-) is attributed to specific amino acid residues within their active site. acs.org For instance, in CTX-M-9, the hydroxyl group of Ser237 forms a hydrogen bond with the C4 carboxylate of Cefotaxime(1-). acs.org The S237A mutation in CTX-M-14 has been shown to decrease resistance levels to Cefotaxime(1-). acs.org

In Gram-negative bacteria, the outer membrane acts as a selective barrier, and the influx of hydrophilic antibiotics like Cefotaxime(1-) is primarily mediated by porin channels. researchgate.netmdpi.comnih.gov Consequently, modifications that reduce the permeability of the outer membrane can contribute to antibiotic resistance. mdpi.comnih.gov This can occur through two main mechanisms: a reduction in the number of porin channels or alterations in the structure of the porins themselves. nih.govmdpi.com

Reduced expression of major porins, such as OmpC and OmpF in Escherichia coli and Salmonella, can lead to decreased susceptibility to Cefotaxime(1-). mdpi.comnih.gov This reduction can be triggered by mutations in regulatory genes like envZ and cpxA. mdpi.comnih.gov For example, mutations in the CA domain of the sensor kinase EnvZ can alter the expression of OmpC and OmpF, leading to increased tolerance to Cefotaxime(1-). mdpi.comnih.gov

Structural modifications of porins can also impede antibiotic entry. mdpi.com In some clinical isolates of E. coli, mutations in OmpC have been shown to reduce the passage of Cefotaxime(1-) through the pore by altering the transverse electrostatic field, without significantly changing the pore size. plos.orgacs.org This represents a subtle yet effective mechanism of resistance.

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. etflin.com Overexpression or altered activity of these pumps can lead to reduced intracellular concentrations of Cefotaxime(1-), thereby contributing to resistance.

In E. coli, the AcrAB-TolC efflux system is a major contributor to multidrug resistance. researchgate.netnih.gov Mutations in the repressor genes acrR and robA can lead to heightened activity of this pump, resulting in increased efflux of Cefotaxime(1-). researchgate.netnih.govnih.gov Point mutations in the acrB gene, which encodes the inner membrane transporter component of the pump, can also enhance its activity. researchgate.netresearcher.life

Molecular Evolution of Resistance in Microbial Populations

The emergence of Cefotaxime(1-) resistance is an evolutionary process driven by the selection of advantageous mutations in bacterial populations under antibiotic pressure.

Exposure to Cefotaxime(1-) can select for a variety of chromosomal mutations that contribute to resistance. researchgate.netnih.gov These can include single nucleotide polymorphisms (SNPs), deletions, and insertions in key genes. researchgate.netnih.gov

A critical gene involved in β-lactam resistance in many Gram-negative bacteria is ampC, which encodes a chromosomal β-lactamase. nih.govworktribe.com In E. coli, the expression of ampC is typically low but can be significantly increased by mutations in its promoter region, leading to hyperproduction of the AmpC enzyme and resistance to cephalosporins. nih.govworktribe.comnih.gov Common mutations include a C to T transition at position -42 and a T to A transition at position -32. nih.govworktribe.comnih.govbiorxiv.org The -32 mutation has been shown to increase enzyme production by up to 46-fold. nih.govworktribe.com Complex amino acid substitutions and insertions in the ampC promoter region have also been observed under Cefotaxime(1-) pressure. researchgate.netnih.govnih.gov

The evolution of resistance can follow distinct adaptive trajectories, where the order of mutations is crucial. plos.orgasm.org Epistatic interactions, where the effect of one mutation is dependent on the presence of another, play a significant role in shaping these pathways. plos.orgnih.govplos.org For example, in the evolution of TEM-1 β-lactamase towards Cefotaxime(1-) resistance, the initial mutation can determine the subsequent evolutionary path. plos.orgasm.orgnih.gov The G238S mutation often initiates a common pathway, while other initial mutations can lead to different, and sometimes less optimal, resistance outcomes. plos.orgasm.org The concentration of the antibiotic can also influence which mutational pathway is selected. asm.orgnih.gov

Mutations in repressor genes like acrR and robA are also part of the adaptive landscape of Cefotaxime(1-) resistance. researchgate.netnih.govnih.gov These mutations lead to the derepression of efflux pumps, contributing to a multidrug-resistant phenotype. researchgate.netnih.govnih.gov The accumulation of multiple mutations in different genes can lead to high-level resistance, highlighting the complex and multifactorial nature of antibiotic resistance evolution. royalsocietypublishing.orgasm.org

Table 2: Key Genes and Mutations in the Evolution of Cefotaxime(1-) Resistance

| Gene | Type of Mutation | Consequence |

| ampC (promoter) | C>T at -42, T>A at -32 | Hyperproduction of AmpC β-lactamase nih.govworktribe.comnih.govbiorxiv.org |

| ampC (promoter) | Insertions, complex substitutions | Increased enzyme production researchgate.netnih.govnih.gov |

| acrR | Mutations | Heightened activity of AcrAB-TolC efflux pump researchgate.netnih.govnih.gov |

| robA | Mutations | Heightened activity of AcrAB-TolC efflux pump researchgate.netnih.govnih.gov |

| acrB | Point mutations | Increased activity of AcrAB-TolC efflux pump researchgate.netresearcher.life |

| TEM-1 β-lactamase | G238S, R164S | Increased cefotaxime (B1668864) resistance, alternative adaptive pathways asm.orgnih.gov |

| envZ | Mutations in CA-domain | Altered expression of OmpC and OmpF porins mdpi.comnih.gov |

Contribution of Horizontal Gene Transfer and Plasmid-Mediated Resistance

Horizontal gene transfer (HGT) is a primary driver in the rapid and widespread dissemination of antimicrobial resistance, including resistance to Cefotaxime(1-). uconn.educdnsciencepub.com This process allows for the transfer of genetic material between bacteria, including across species boundaries, and is a significant factor in the evolution of multidrug-resistant pathogens. uconn.edunih.gov The primary mechanisms of HGT are conjugation, transformation, and transduction. cdnsciencepub.comnih.govfrontiersin.org

Conjugation , the transfer of genetic material through direct cell-to-cell contact, is the most frequent and significant mechanism for the spread of antibiotic resistance genes (ARGs). frontiersin.orgnih.gov This process is largely mediated by plasmids, which are extrachromosomal DNA molecules that can replicate independently. frontiersin.orgcdnsciencepub.com Plasmids often carry multiple resistance genes, contributing to the emergence of multidrug resistance. uconn.edujmicrobiol.or.kr In the context of Cefotaxime(1-) resistance, plasmids carrying genes for extended-spectrum β-lactamases (ESBLs), such as the widespread CTX-M type enzymes, are of particular concern. jmicrobiol.or.krfrontiersin.orgresearchgate.net These enzymes are highly effective at hydrolyzing Cefotaxime(1-) and other expanded-spectrum cephalosporins. cdnsciencepub.comfrontiersin.org

The transfer of these resistance plasmids can occur between different bacterial species and genera. For instance, studies have demonstrated the transfer of Cefotaxime(1-) resistance from Klebsiella pneumoniae to Escherichia coli. frontiersin.orgnih.gov The frequency of this transfer can be influenced by various factors, including the presence of antibiotics in the environment. frontiersin.orgfrontiersin.org

Transformation involves the uptake of naked DNA from the environment by competent bacterial cells. nih.govnih.gov While considered less frequent than conjugation, it still plays a role in the dissemination of resistance genes. cdnsciencepub.com For example, Klebsiella pneumoniae isolates have demonstrated the ability to acquire Cefotaxime(1-) resistance through transformation in laboratory settings. nih.gov

Transduction is the transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). cdnsciencepub.comnih.gov This mechanism can also contribute to the spread of ARGs, including those conferring resistance to Cefotaxime(1-). cdnsciencepub.com

The prevalence of plasmid-mediated resistance to Cefotaxime(1-) is well-documented in various bacterial species, including E. coli, K. pneumoniae, and Salmonella enterica. jmicrobiol.or.krresearchgate.netscilit.com The presence of multiple plasmids in a single bacterial isolate can lead to complex resistance profiles and facilitate the co-selection of resistance to different classes of antibiotics. jmicrobiol.or.kr

Table 1: Mechanisms of Horizontal Gene Transfer in Cefotaxime(1-) Resistance

| Mechanism | Description | Role in Cefotaxime(1-) Resistance | Key Genetic Elements |

|---|---|---|---|

| Conjugation | Transfer of genetic material via direct cell-to-cell contact. nih.govfrontiersin.org | The most significant mechanism for the spread of Cefotaxime(1-) resistance genes. frontiersin.org | Plasmids (e.g., those carrying blaCTX-M genes). jmicrobiol.or.krfrontiersin.org |

| Transformation | Uptake of naked DNA from the environment. nih.govnih.gov | Contributes to the acquisition of Cefotaxime(1-) resistance, as demonstrated in K. pneumoniae. nih.gov | Free DNA fragments containing resistance genes. |

| Transduction | Bacteriophage-mediated transfer of bacterial DNA. cdnsciencepub.comnih.gov | Can transfer resistance genes, including those for ESBLs. cdnsciencepub.com | Bacteriophages. |

Influence of Sub-Inhibitory Concentrations on Resistance Development

The presence of sub-inhibitory concentrations (sub-MICs) of antibiotics, including Cefotaxime(1-), in various environments is a significant factor that can promote the development and spread of antimicrobial resistance. frontiersin.org Sub-MICs are concentrations of an antibiotic that are below the level required to kill or inhibit the growth of a particular bacterium. frontiersin.org

Research has shown that exposure to sub-MICs of Cefotaxime(1-) can significantly increase the frequency of horizontal gene transfer, particularly plasmid-mediated conjugation. frontiersin.orgmdpi.com This phenomenon has been observed in studies involving the transfer of multidrug resistance plasmids from Klebsiella pneumoniae to Escherichia coli. frontiersin.org The increased transfer frequency under sub-MIC conditions suggests that even low levels of antibiotic contamination in the environment can accelerate the dissemination of resistance genes. frontiersin.org

The mechanisms by which sub-inhibitory concentrations of Cefotaxime(1-) promote HGT are complex and can involve the upregulation of genes associated with the conjugation process. frontiersin.org For instance, studies have shown that exposure to sub-MICs of Cefotaxime(1-) can lead to the increased transcription of genes involved in the formation of the T4SS (Type IV secretion system), which is essential for conjugative transfer. frontiersin.org Specifically, the expression of virB genes, which are part of the T4SS, and other conjugation-related genes like tra genes, can be significantly upregulated. frontiersin.org

Furthermore, the SOS response, a global regulatory network in bacteria induced by DNA damage, has been implicated in the increased frequency of plasmid conjugation in the presence of low antimicrobial concentrations. frontiersin.org While the direct link between Cefotaxime(1-) induced SOS response and HGT requires further elucidation, it represents a potential pathway for resistance dissemination.

The implications of these findings are substantial, as sub-MICs of antibiotics are prevalent in various settings, including agricultural environments and as residues in treated patients. frontiersin.org This highlights the critical need to consider the environmental impact of antibiotic use and its role in fostering the spread of resistance to clinically important drugs like Cefotaxime(1-).

Table 2: Effect of Sub-Inhibitory Cefotaxime(1-) on HGT

| Bacterial Species (Donor) | Bacterial Species (Recipient) | Plasmid | Effect of Sub-MIC Cefotaxime(1-) | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae SW1780 | Escherichia coli J53 | pSW1780-KPC (MDR plasmid) | Significantly increased transfer frequency | frontiersin.org |

| Escherichia coli MG1655 | - | blaCTX-M-1-bearing IncI1 plasmid | Significantly increased conjugation frequency | mdpi.com |

Phenotypic and Genotypic Cross-Resistance Phenomena and Multi-Drug Resistance Profiles

Resistance to Cefotaxime(1-) is frequently associated with cross-resistance to other antibiotics and the development of multi-drug resistance (MDR) profiles. This is often due to the genetic mechanisms conferring Cefotaxime(1-) resistance, which can also provide resistance to other antimicrobial agents.

Genotypic Basis of Cross-Resistance:

The most common mechanism of resistance to Cefotaxime(1-) is the production of extended-spectrum β-lactamases (ESBLs), particularly the CTX-M types. researchgate.netresearchgate.net The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which can also carry genes conferring resistance to other antibiotic classes. jmicrobiol.or.krresearchgate.net For example, plasmids carrying blaCTX-M genes have been found to also harbor genes for resistance to aminoglycosides, fluoroquinolones, and trimethoprim-sulfamethoxazole. scilit.comnih.gov

This co-localization of resistance genes means that selection pressure from one antibiotic can lead to the co-selection and maintenance of resistance to other unrelated antibiotics. A study on Salmonella enterica serotype Enteritidis identified transferable plasmids carrying both a qnr-like gene (conferring reduced susceptibility to fluoroquinolones) and the blaCTX-M-14 gene. scilit.com

Other genetic mechanisms that can contribute to cross-resistance include:

AmpC β-lactamases: These enzymes can hydrolyze a broad range of β-lactam antibiotics, including Cefotaxime(1-). researchgate.netresearchgate.net

Efflux pumps: These are membrane proteins that can actively transport a wide variety of antibiotics out of the bacterial cell, leading to reduced intracellular concentrations. researchgate.netresearchgate.net

Porin channel loss: The loss or modification of outer membrane porins can restrict the entry of antibiotics, including Cefotaxime(1-), into the bacterial cell. researchgate.net

Phenotypic Manifestations:

The genotypic characteristics described above result in observable phenotypic resistance patterns. Clinical isolates of Enterobacteriaceae resistant to Cefotaxime(1-) frequently exhibit co-resistance to other third-generation cephalosporins (e.g., ceftriaxone, ceftazidime), as well as to other classes of antibiotics. nih.govnih.gov

For instance, ESBL-producing isolates of E. coli and K. pneumoniae often show resistance to amoxicillin (B794) and gentamicin (B1671437) in addition to Cefotaxime(1-). nih.gov The acquisition of plasmids encoding SHV-derived ESBLs in Enterobacter aerogenes has been shown to confer decreased susceptibility to Cefotaxime(1-), ceftazidime, and aztreonam, along with resistance to gentamicin and trimethoprim-sulfamethoxazole. nih.gov

The presence of these MDR profiles significantly complicates the treatment of infections caused by Cefotaxime(1-)-resistant bacteria, limiting therapeutic options.

Environmental Fate and Degradation Studies

Chemical Stability and Degradation Kinetics in Aqueous Systems

The degradation of Cefotaxime (B1668864) in aqueous solutions is a complex process governed by several environmental factors. The primary degradation pathways involve the cleavage of the β-lactam ring and de-esterification at the C-3 position nih.gov.

The rate of hydrolytic degradation of Cefotaxime is significantly influenced by the pH of the aqueous medium. The maximum stability of Cefotaxime is observed in the pH range of 4.5 to 6.5 nih.gov. In strongly acidic (pH < 3) and alkaline (pH > 7) conditions, the degradation rate increases substantially, indicating acid and base-catalyzed hydrolysis, respectively nih.govnih.gov. Between pH 3.0 and 7.0, the primary degradation mechanism is a slower, water-catalyzed or spontaneous cleavage of the β-lactam nucleus nih.govresearchgate.net.

The effect of ionic strength on the degradation kinetics of Cefotaxime is not uniform across the pH spectrum. In acidic and neutral conditions, no primary salt effects have been observed nih.gov. However, a positive salt effect, where an increase in ionic strength accelerates the degradation rate, has been noted at a pH of 8.94 nih.gov.

| pH Range | Relative Stability | Primary Degradation Driver |

|---|---|---|

| < 3.0 | Low | Acid-catalyzed hydrolysis |

| 3.0 - 7.0 | High (Maximum at 4.5-6.5) | Water-catalyzed/spontaneous cleavage |

| > 7.0 | Low | Base-catalyzed hydrolysis |

Temperature plays a crucial role in the degradation kinetics of Cefotaxime, with higher temperatures generally leading to faster degradation rates. For instance, at a concentration of 100mg/ml, Cefotaxime sodium maintains stability for up to 5 days at 5°C, 24 hours at 25°C, and only 2 hours at 45°C researchgate.net. This temperature dependence follows the Arrhenius relationship, where the rate constant of the reaction increases with temperature.

The apparent activation energies, which represent the minimum energy required for the degradation reaction to occur, have been determined at various pH values. These values are consistent with a solvolysis mechanism and are similar to those reported for other cephalosporin (B10832234) antibiotics nih.govresearchgate.net. This suggests that the mechanism of degradation is comparable across this class of compounds.

| Temperature (°C) | Stability Duration |

|---|---|

| 5 | Up to 5 days |

| 25 | Up to 24 hours |

| 45 | Up to 2 hours |

The degradation of Cefotaxime in aqueous solutions results in the formation of several breakdown products. The two primary degradation reactions are de-esterification at the C-3 position and cleavage of the β-lactam ring nih.gov.

One of the major metabolites is Desacetylcefotaxime , formed through the deacetylation of the side chain nih.govnih.gov. This metabolite, while possessing some antibacterial activity, is significantly less potent than the parent compound nih.gov.

In highly acidic environments, Desacetylcefotaxime can be further converted into an inactive lactone form, known as Desacetylcefotaxime Lactone nih.govmedkoo.comguidechem.commedchemexpress.com. This lactone is considered an impurity and a degradation product of Cefotaxime and other cephalosporins medkoo.comguidechem.com.

Solvolytic/Spontaneous Degradation : In the pH range of 3.0 to 7.0, the degradation is primarily a slow, water-catalyzed process. This involves the spontaneous cleavage of the β-lactam nucleus, potentially with the intramolecular participation of the side chain amido group nih.govresearchgate.net.

Hydrogen Ion Catalysis : In strongly acidic conditions (pH < 3), the degradation is catalyzed by hydrogen ions, leading to an accelerated breakdown of the Cefotaxime molecule nih.govnih.gov.

Hydroxide Ion Catalysis : In alkaline mediums (pH > 7), the hydrolysis is catalyzed by hydroxide ions, which also significantly increases the rate of degradation nih.govnih.gov.

It is also noteworthy that certain buffer systems can influence the degradation rate. For example, carbonate and borate buffers have been found to increase the degradation rates in alkaline conditions, while acetate (B1210297) buffer appears to decrease the rate nih.govresearchgate.net.

Photodegradation Pathways and Mechanisms

In addition to chemical hydrolysis, Cefotaxime is susceptible to degradation upon exposure to light.

Exposure to ultraviolet (UV) light, particularly at a wavelength of 254 nm, induces the degradation of Cefotaxime in aqueous solutions. This photodegradation is a result of two competing processes: isomerization and photolysis nih.gov.

Isomerization : A significant photochemical reaction is the isomerization of Cefotaxime to its inactive anti-isomer. This process is efficient and can occur without any visible change to the solution, such as a color change nih.gov.

Photolysis : A competitive process to isomerization is the photolytic destruction of the molecule. This involves the cleavage of the Δ³-cephem ring and the methoxyimino group nih.gov. The photolysis of the Δ³-cephem ring is responsible for the intense yellowing of the solution, providing a visible indicator of degradation nih.gov.

After approximately 30 minutes of irradiation, a photostationary state is reached, with a specific ratio of the anti-isomer to the syn-isomer (Cefotaxime) nih.gov. This photoisomerization is a key degradation pathway that leads to the loss of antibiotic activity.

Spectroscopic Monitoring of Photolytic Transformations

The investigation into the photolytic degradation of cefotaxime in aqueous solutions reveals a complex process involving competing reactions, which can be effectively monitored using spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry. nih.gov

When subjected to UV light at a wavelength of 254 nm, cefotaxime undergoes two primary competitive processes: isomerization and photolysis. nih.gov The primary transformation is an efficient photoisomerization, where the active syn-isomer of cefotaxime is converted into its inactive anti-isomer. This process, however, does not produce any visible change in the solution, making spectroscopic analysis essential for its detection. The reverse transformation from the anti-isomer back to the syn-isomer also occurs under irradiation. nih.gov

The kinetics of this isomerization have been quantified, leading to the establishment of a photostationary state. After approximately 30 minutes of irradiation, this equilibrium is reached, characterized by an anti:syn ratio of 1.2. nih.gov

| Transformation | Measured Quantum Yield (Φ) |

|---|---|

| Cefotaxime (syn-isomer) to anti-isomer | 0.10 |

| anti-isomer to Cefotaxime (syn-isomer) | 0.12 |

In parallel to isomerization, a more destructive photolysis process occurs. This involves at least two mechanisms: one targeting the δ³-cephem ring and another affecting the methoxyimino group. The degradation of the δ³-cephem ring is responsible for the characteristic intense yellowing of the cefotaxime solution upon prolonged exposure to UV light. nih.gov Comparative spectroscopic analysis with related compounds, such as thiazoximic acid and 7-aminocephalosporanic acid, confirms that the photolysis of the cephem ring is the source of this color change. nih.gov HPLC is crucial for separating and quantifying the parent cefotaxime molecule from its various degradation products over time, allowing for detailed kinetic analysis of its disappearance. nih.govnih.gov

Density Functional Theory (DFT) for Photodegradation Mechanism Elucidation

While specific, in-depth Density Functional Theory (DFT) studies on the photodegradation mechanism of cefotaxime are not extensively documented in peer-reviewed literature, the application of this computational approach to structurally similar cephalosporins, such as ceftriaxone, provides a strong precedent for its utility in this area. nih.govresearchgate.net DFT calculations are a powerful tool for understanding complex chemical reactions at a molecular level, offering insights that are often inaccessible through experimental means alone. mdpi.comnih.gov

For ceftriaxone, a closely related antibiotic, computational studies using DFT have been instrumental in elucidating its hydrolysis and photolysis pathways. nih.govresearchgate.net These theoretical investigations have been used to:

Calculate Bond Dissociation Energies (BDEs): Identifying the weakest chemical bonds in the molecule helps to predict the initial sites of degradation.

Analyze Molecular Orbitals: Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Model Reaction Pathways: DFT can map out the energetic landscape of potential degradation reactions, identifying transition states and calculating activation energies for different proposed pathways.

Investigate Sensitivity to Radical Attack: The concept of Fukui functions, derived from DFT, can be used to determine the reactivity of different atomic sites within the molecule towards radical species like hydroxyl radicals (•OH), which are key mediators in indirect photolysis. nih.gov

By applying these computational methods, researchers have been able to propose detailed degradation mechanisms for ceftriaxone, which are then corroborated by identifying intermediates using advanced analytical techniques like UHPLC-LTQ Orbitrap Mass Spectrometry. nih.gov Given the structural similarities between cefotaxime and ceftriaxone, a similar DFT-based approach would be invaluable for predicting the primary photoproducts of cefotaxime, understanding its reaction kinetics, and elucidating the intricate mechanisms of both its direct and indirect photodegradation in aqueous environments.

Interactions with Environmental Matrices and Other Chemical Species (e.g., Metal Complexes)

In environmental matrices, cefotaxime can interact with various chemical species, most notably metal ions, to form metal complexes. Spectroscopic studies have confirmed that cefotaxime is an effective chelating agent for a range of metal ions.

Cefotaxime has been shown to form stable complexes with transition metals and alkaline earth metals. The coordination chemistry of cefotaxime with ions such as Calcium (Ca(II)), Chromium (Cr(III)), Copper (Cu(II)), Zinc (Zn(II)), Cadmium (Cd(II)), Magnesium (Mg(II)), Strontium (Sr(II)), Barium (Ba(II)), and Lead (Pb(II)) has been investigated.

Spectroscopic evidence from Fourier-transform infrared (FTIR) and ¹H-NMR spectroscopy indicates that cefotaxime typically behaves as a monoanionic bidentate or tridentate ligand. The primary binding sites for metal chelation are:

The oxygen atom of the β-lactam carbonyl group.

The deprotonated carboxylate group (COO⁻).

The nitrogen atom of the aminothiazole ring's amino group.

The interaction with metal ions causes noticeable shifts in the absorption bands in the UV-Vis and IR spectra of cefotaxime, confirming the formation of complexes. For instance, shifts in the stretching vibrations of the β-lactam carbonyl and the carboxylate group in the IR spectrum are indicative of their involvement in coordination. The stoichiometry of these complexes varies depending on the metal ion, with studies reporting both 1:1 and 2:1 ligand-to-metal ratios. The resulting complexes exhibit different geometries, including tetrahedral and octahedral shapes, based on the coordination number and electronic configuration of the central metal ion.

| Metal Ion | Reported Stoichiometry (Cefotaxime:Metal) | Proposed Geometry |

|---|---|---|

| Cd(II) | 1:1 | Not specified |

| Cu(II) | 1:1 | Not specified |

| Mg(II) | 2:1 | Tetrahedral |

| Ca(II) | 2:1 | Tetrahedral |

| Sr(II) | 2:1 | Tetrahedral |

| Ba(II) | 2:1 | Tetrahedral |

| Zn(II) | 2:1 | Octahedral |

| Pb(II) | 2:1 | Octahedral |

The formation of these metal complexes can significantly alter the physicochemical properties of cefotaxime, which may influence its environmental transport, persistence, and bioavailability.

Advanced Analytical Methodologies for Cefotaxime 1 Research

Chromatographic Techniques for Separation, Quantification, and Impurity Profiling